



Discovery and development of BI-2545

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Compound of Interest		
Compound Name:	BI-2545	
Cat. No.:	B10786174	Get Quote

As the compound "BI-2545" could not be identified in publicly available literature, this technical guide focuses on the closely related and well-documented compound, BI 2536, a potent inhibitor of Polo-like kinase 1 (PLK1). It is presumed that "BI-2545" was a typographical error. BI 2536, developed by Boehringer Ingelheim, was a pioneering PLK1 inhibitor that entered clinical trials and has been instrumental in validating PLK1 as a therapeutic target in oncology. [1][2]

Introduction to BI 2536

BI 2536 is a small molecule belonging to the dihydropteridinone chemical class that acts as an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. BI 2536 was the first selective PLK1 inhibitor to be investigated in clinical trials.

Mechanism of Action

BI 2536 exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by cells arresting in prometaphase with aberrant monopolar spindles. This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. In addition to its primary target, BI 2536 has been shown to inhibit Bromodomain 4 (BRD4), which

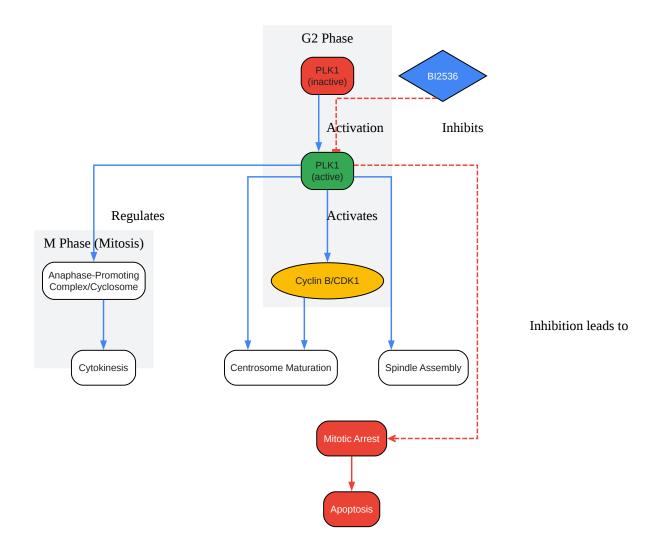


contributes to the suppression of the c-Myc oncogene. The compound also appears to attenuate autophagy, a cellular recycling process that can promote cancer cell survival.

Signaling Pathway

The primary signaling pathway affected by BI 2536 is the PLK1-mediated mitotic progression pathway. PLK1 is a master regulator of the cell cycle, and its inhibition has downstream effects on numerous proteins involved in mitosis.





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PLK1 Signaling Pathway and Inhibition by BI 2536.

Quantitative Data

The following tables summarize the key quantitative data for BI 2536 from preclinical studies.



Table 1: In Vitro Potency and Selectivity

Target	Assay Type	IC50 (nM)	Reference
PLK1	Cell-free	0.83	_
PLK2	Cell-free	3.5	
PLK3	Cell-free	9.0	-
BRD4	-	25	_

Table 2: Cellular Activity

Cell Line Panel	Effect	EC50 (nM)	Reference
32 human cancer cell lines	Growth inhibition	2 - 25	
hTERT-RPE1 (non-cancerous)	Proliferation blocking	12 - 31	
HUVECs (non- cancerous)	Proliferation blocking	12 - 31	-
NRK (non-cancerous)	Proliferation blocking	12 - 31	-

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft Model	Dosing Schedule	T/C (%)*	Reference
HCT 116	50 mg/kg, once weekly	15	
HCT 116	50 mg/kg, twice weekly	0.3	
BxPC-3	twice weekly	5	
A549	twice weekly	14	

^{*}T/C (%) refers to the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100.



Experimental Protocols

Detailed experimental protocols for the characterization of BI 2536 can be found in the cited literature. Below are summaries of the key methodologies.

In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 2536 against PLK1, PLK2, and PLK3.
- Methodology: Recombinant human PLK1, PLK2, and PLK3 enzymes were incubated with a
 peptide substrate and ATP in the presence of varying concentrations of BI 2536. The kinase
 activity was measured by quantifying the amount of phosphorylated substrate, typically using
 a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method. The IC50 value was
 calculated from the dose-response curve.

Cell Proliferation Assay

- Objective: To assess the effect of BI 2536 on the growth of cancer and non-cancerous cell lines.
- Methodology: Cells were seeded in 96-well plates and treated with a range of BI 2536
 concentrations for a specified period (e.g., 72 hours). Cell viability was then determined
 using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
 The half-maximal effective concentration (EC50) was determined from the resulting doseresponse curves.

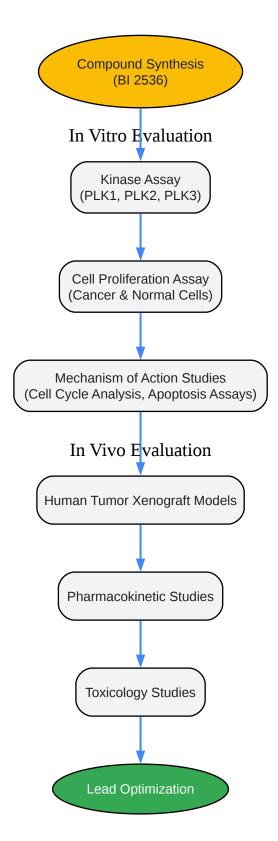
Human Tumor Xenograft Studies

- Objective: To evaluate the in vivo anti-tumor efficacy of BI 2536.
- Methodology: Human cancer cells (e.g., HCT 116, BxPC-3, A549) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with BI 2536 or a vehicle control via intravenous injection according to a specified dosing schedule. Tumor volumes were measured regularly. The efficacy was reported as the T/C ratio.



Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like BI 2536.





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Preclinical Development Workflow for a PLK1 Inhibitor.

Clinical Development and Challenges

BI 2536 was advanced into Phase I and II clinical trials for various solid tumors and hematological malignancies. While it demonstrated some anti-tumor activity, its development was ultimately halted. The primary challenges encountered were dose-limiting toxicities, including hematological events like neutropenia, fatigue, and elevated liver enzymes. Despite its discontinuation, the clinical experience with BI 2536 provided valuable insights into the therapeutic potential and challenges of targeting PLK1. It also paved the way for the development of second-generation PLK1 inhibitors, such as volasertib (BI 6727), which was developed by modifying the structure of BI 2536.

Conclusion

BI 2536 was a seminal compound in the field of PLK1-targeted cancer therapy. Its potent and selective inhibition of PLK1 translated into significant anti-tumor activity in preclinical models. While its clinical development was hampered by toxicity, the knowledge gained from BI 2536 has been instrumental in guiding the ongoing efforts to develop safer and more effective inhibitors of this critical mitotic kinase.

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